N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C13H18N2O5S and its molecular weight is 314.36. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships in Medicinal Chemistry
Research on structure-activity relationships of sulfamoyl carboxamides has shown that variations in the aryl group can significantly affect the potency and selectivity of small molecule antagonists, including those with a benzo[d][1,3]dioxole group. Such studies are critical in the development of selective endothelin receptor-A antagonists, highlighting the importance of precise chemical modifications for therapeutic advancements (Wu et al., 1997).
Advancements in Organic Synthesis
In organic synthesis, the catalytic use of platinum compounds to facilitate intermolecular hydroamination of unactivated olefins with carboxamides represents a significant advancement. This method enables the efficient synthesis of N-ethylbenzamide and other carboxamides, showcasing the versatility and efficiency of platinum-catalyzed reactions (Wang and Widenhoefer, 2004).
Antioxidant and Anti-inflammatory Properties
Compounds structurally related to N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These studies contribute to the understanding of the therapeutic potential of benzoxazole carboxamides, revealing compounds with potent dual activities (Paralapalli et al., 2014).
Luminescence and Thermostability in Material Science
Carboxylate-assisted acylamide metal–organic frameworks (MOFs) incorporating ethylamide groups exhibit significant luminescence properties and thermostability. These characteristics are essential for developing advanced materials with potential applications in sensing, catalysis, and photonics (Sun et al., 2012).
Antiviral Research
The synthesis of benzamide-based 5-aminopyrazoles and their derivatives has been explored for antiviral applications. These compounds have shown remarkable activity against the avian influenza virus, illustrating the potential of benzamide derivatives in antiviral drug development (Hebishy et al., 2020).
Mechanism of Action
Target of Action
The primary targets of N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide are cancer cells, specifically cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . The compound interacts with these cells, leading to changes in their function and ultimately resulting in their death.
Mode of Action
This compound interacts with its targets by inducing cytotoxic activity. This compound has shown to reduce Hep3B secretions of α-fetoprotein (α-FP) significantly . It also induces arrest in the G2-M phase of the cell cycle, which is very close to the activity of doxorubicin .
Biochemical Pathways
It is known that the compound affects the cell cycle, specifically the g2-m phase . This disruption of the cell cycle leads to downstream effects such as the death of cancer cells.
Pharmacokinetics
The compound’s potent anticancer activity suggests that it is likely to have good bioavailability .
Result of Action
The result of the action of this compound is the death of cancer cells. The compound achieves this by reducing the secretion of α-fetoprotein in Hep3B cells and inducing arrest in the G2-M phase of the cell cycle .
Properties
IUPAC Name |
N-[2-(propan-2-ylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-9(2)15-21(17,18)6-5-14-13(16)10-3-4-11-12(7-10)20-8-19-11/h3-4,7,9,15H,5-6,8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURMATDSJOBZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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